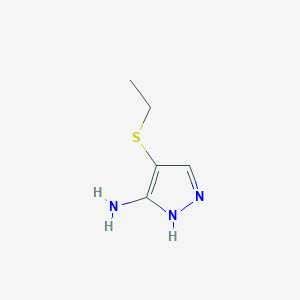

4-(ethylsulfanyl)-1H-pyrazol-3-amine

Description

4-(Ethylsulfanyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 4-position and an amine (-NH₂) group at the 3-position of the pyrazole ring. This compound belongs to a broader class of pyrazol-3-amine derivatives, which are widely studied for their pharmacological and material science applications.

Properties

Molecular Formula |

C5H9N3S |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

4-ethylsulfanyl-1H-pyrazol-5-amine |

InChI |

InChI=1S/C5H9N3S/c1-2-9-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8) |

InChI Key |

BJGCUVZUAPYSMA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(NN=C1)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(Ethylsulfanyl)-1H-pyrazol-3-amine

General Synthetic Approach

The synthesis of this compound typically involves cyclization reactions of ethylthio-substituted hydrazines with suitable carbonyl compounds. These methods exploit the nucleophilic character of hydrazine derivatives and the electrophilic nature of diketones or related carbonyl compounds to form the pyrazole ring system with the desired substituents.

Specific Synthetic Routes

Cyclization of Ethylthio-Substituted Hydrazines with 1,3-Diketones

- Reaction Scheme : The reaction involves condensation of an ethylsulfanyl-substituted hydrazine with a 1,3-diketone, such as 2,4-pentanedione, under controlled temperature conditions to form the pyrazole ring.

- Conditions : Typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~85 °C).

- Catalysts and Additives : Use of mild bases or acids may be employed to optimize yields, but some studies indicate that the reaction tolerates minor additives without significant yield impact.

Direct Amination Using Hydroxylamine Derivatives

- A method reported involves the use of O-(4-nitrobenzoyl)hydroxylamine as an aminating agent in the presence of primary amines and diketones to yield N-substituted pyrazoles.

- Optimization of reagent ratios, temperature, and solvent choice (DMF) is critical to maximize isolated yields, which range from 40% to 56% depending on conditions and amine substrates.

Representative Reaction Optimization Data

The following table summarizes key reaction parameters and yields from a study optimizing the preparation of N-substituted pyrazoles structurally related to this compound:

| Entry | Amination Reagent | Additive | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | O-(4-nitrobenzoyl)hydroxylamine (R1) | None | 85 | 44 | Standard condition, 1.5 equiv reagent |

| 8 | R1 | H₂O (1 equiv) | 85 | 51 | Minor yield improvement |

| 9 | R1 | Acetic acid | 85 | 51 | Similar effect as water |

| 10 | R1 | Sodium acetate | 85 | 53 | Slightly better yield |

| 11 | R1 | Potassium carbonate | 85 | 56 | Best yield under tested additives |

| 12 | R1 | DIPEA | 85 | 46 | Yield decrease due to side reactions |

| 13 | Alternative aminating reagent (R2) | None | 85 | 23 | Lower yield |

| 14 | Alternative aminating reagent (R3) | None | 85 | 41 | Moderate yield |

| 17 | Alternative aminating reagent (R6) | None | 85 | 53 | Comparable yield to R1 |

Industrial and Large-Scale Synthesis Considerations

- Large-scale production may utilize batch or continuous flow reactors to improve efficiency and scalability.

- Catalysts can be employed to enhance reaction rates and selectivity.

- Preference for environmentally benign solvents and conditions is increasing to reduce ecological impact.

The formation of this compound involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbons of diketones, followed by cyclization and elimination steps to form the pyrazole ring. The ethylsulfanyl group is introduced via appropriately substituted hydrazine precursors or by post-synthetic modification. Amination reagents such as O-(4-nitrobenzoyl)hydroxylamine facilitate the introduction of the amine group at the 3-position through electrophilic amination mechanisms.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Cyclization of ethylthio-substituted hydrazines with 1,3-diketones | Ethylthio-hydrazine, 2,4-pentanedione | DMF, 80-85 °C, 1.5 h | 40-56% | Robust, scalable, tolerates additives |

| Direct amination using hydroxylamine derivatives | O-(4-nitrobenzoyl)hydroxylamine, primary amine, diketone | DMF, 0 °C to 85 °C, 1.5 h | 38-56% | Requires precise reagent addition timing |

| Alternative aminating reagents | Various hydroxylamine derivatives | Similar to above | 23-53% | Yield depends on reagent structure |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution, influenced by the electron-rich nature of the heterocyclic system. The amine group at position 3 likely acts as a meta-directing group, while the ethylsulfanyl group at position 4 may enhance reactivity due to its electron-donating sulfanyl (-S-) moiety.

Key Reactions :

-

Nitration : Pyrazole rings are prone to nitration under acidic conditions (e.g., HNO₃/H₂SO₄ mixtures).

-

Halogenation : Introduction of halogens (e.g., Cl, Br) via electrophilic aromatic substitution.

Mechanistic Insight :

Electrophiles attack the pyrazole ring at positions ortho/para to the amine group, facilitated by the lone pairs of nitrogen atoms in the ring.

Condensation Reactions

These reactions exploit the amine group at position 3 for nucleophilic interactions.

Examples :

-

Formation of Hydrazones and Imines : Reaction with carbonyl compounds (e.g., ketones, aldehydes) or aldehydes under acidic conditions .

-

Aldol-like Reactions : Interaction with active methylene compounds (e.g., malonates) .

Experimental Data :

| Reaction Type | Reagents | Yield | Reference |

|---|---|---|---|

| Formation of α-β-unsaturated ketones | Aldehydes, acidic conditions | 75–82% | |

| Synthesis of methanimines | Aryl aldehydes, HCl | 58–71% |

Oxidation Reactions

Functional groups in the molecule (e.g., secondary amines, sulfanyl groups) can undergo oxidation.

Key Transformations :

-

Amine Oxidation : Conversion of the amine group to nitriles or nitro groups using oxidizing agents like KMnO₄ in acidic media .

-

Sulfanyl Group Oxidation : Potential conversion of -SCH₂CH₃ to sulfoxide (-SOCH₂CH₃) or sulfone (-SO₂CH₂CH₃) using oxidants like H₂O₂ or m-CPBA.

Example :

-

Carbonyl Oxidation : Aldehydes derived from the compound can oxidize to carboxylic acids (e.g., KMnO₄ in acidic conditions) .

Cyclization and Ring Formation

The compound participates in cyclization reactions, particularly under transition-metal catalysis.

Notable Example :

-

Fe-Catalyzed Pyrazole Formation : Isoxazole precursors undergo cyclization via Fe-nitrene intermediates to form pyrazoles .

Influence of Ethylsulfanyl Group :

The sulfanyl group may stabilize intermediates or direct regiochemistry during cyclization .

Functional Group Transformations

The ethylsulfanyl and amine groups enable derivatization into bioactive analogs.

Key Modifications :

-

Sulfanyl Group Replacement : Substitution of -SCH₂CH₃ with other nucleophiles (e.g., hydroxyl, amino groups) via SNAr reactions.

-

Amine Alkylation/Acylation : Reaction with alkyl halides or acylating agents to form quaternary ammonium salts or amides .

Example :

Scientific Research Applications

4-(Ethylthio)-1h-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazol-3-amine derivatives differ primarily in substituents at the 4- and 5-positions of the pyrazole ring. Below is a systematic comparison with structurally related compounds, focusing on synthetic methods, substituent effects, and applications.

Substituent Variations at the 4-Position

Table 1: Key Pyrazol-3-Amine Derivatives and Their Substituents

Key Observations:

- Steric Effects : Bulky groups like isopropyl or aromatic rings (e.g., p-tolyl) may hinder reactions at the 3-amine position.

- Biological Relevance : Bromophenyl and aryl derivatives are often intermediates in drug discovery (e.g., ).

Key Observations:

- High-Yield Methods : Hydrazine-mediated cyclization (e.g., ) consistently achieves >90% yields for unhindered pyrazol-3-amine derivatives.

- Challenges with Bulky Substituents : Sterically demanding groups (e.g., tert-butyl in ) reduce yields due to steric hindrance during coupling.

Key Observations:

- Sulfur-Containing Derivatives : Ethylsulfanyl and methylsulfanyl groups may enhance membrane permeability due to increased lipophilicity.

- Aryl-Substituted Derivatives : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve binding to hydrophobic enzyme pockets.

Biological Activity

4-(Ethylsulfanyl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with an ethylsulfanyl substituent at the 4-position and an amine group at the 3-position. Its molecular formula is , and it can be represented structurally as follows:

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

- Anticancer Properties : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in colon (HT-29) and prostate (PC-3) cancer models .

- Antimicrobial Activity : The compound has been evaluated for its bactericidal properties against Gram-positive bacteria, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory pathways, suggesting a role in treating inflammatory diseases .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Cyclization Techniques : Employing sulfur-containing reagents to introduce the ethylsulfanyl group during the formation of the pyrazole ring.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Key mechanisms include:

- Inhibition of Kinases : Similar compounds have been shown to interact with kinases involved in cell signaling pathways, leading to reduced proliferation in cancer cells .

- Modulation of Receptor Activity : Some derivatives act as positive allosteric modulators at metabotropic glutamate receptors, which are implicated in neurodegenerative diseases .

Anticancer Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, against HT-29 and PC-3 cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to control groups .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 15 |

| This compound | PC-3 | 20 |

| Control (DMSO) | HT-29 | >50 |

| Control (DMSO) | PC-3 | >50 |

Antimicrobial Studies

In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 4-(ethylsulfanyl)-1H-pyrazol-3-amine?

Methodological Answer: The compound can be synthesized via:

- Hydrazine-mediated cyclization : Reacting 3-aryl-2-(aminomethylen)-propannitrile derivatives with hydrazine salts (e.g., hydrazinium chloride) in alcohols like methanol or ethanol .

- S-Alkylation : Introducing the ethylsulfanyl group by reacting pyrazole precursors with ethyl halides in alkaline media .

- Multi-step functionalization : Starting from 5-phenyl-1-pentanol derivatives, followed by condensation and substitution reactions to install the ethylsulfanyl and amine groups .

Table 1: Comparison of Synthetic Methods

Q. How is this compound characterized?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon assignments .

- X-ray Crystallography : Resolving molecular geometry and hydrogen bonding patterns (e.g., intramolecular N–H···N interactions) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What solvents and conditions optimize its stability during storage?

Methodological Answer:

- Store under anhydrous conditions in aprotic solvents (e.g., dichloromethane, DMF) to prevent hydrolysis .

- Use inert atmospheres (N₂/Ar) and low temperatures (–20°C) for long-term stability .

Advanced Research Questions

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Q. How do substituents (e.g., ethylsulfanyl) influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Electronic Effects : The ethylsulfanyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions .

- Bioactivity Modulation : Substituents at the 3-amine position (e.g., aryl groups) improve binding affinity to biological targets, as shown in analogs with analgesic activity .

- Steric Considerations : Bulky substituents reduce ring planarity, affecting intermolecular interactions in crystal packing .

Q. How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-verify NMR assignments with HSQC/HMBC experiments and X-ray data .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to identify anomalies .

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for structures with pseudo-symmetry or twinning .

Q. What methodologies are used to evaluate its pharmacological activity?

Methodological Answer:

- Analgesic Testing : Employ the acetic acid-induced writhing model in rodents, with indomethacin as a positive control .

- Anti-inflammatory Assays : Measure carrageenan-induced paw edema inhibition over 3–6 hours .

- Ulcerogenicity Screening : Compare gastric lesion incidence in treated vs. control groups after 7-day dosing .

Data Interpretation and Optimization

Q. How are reaction yields optimized for large-scale synthesis?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in S-alkylation steps .

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .

Q. What strategies mitigate byproduct formation during cyclization?

Methodological Answer:

Q. How is the compound’s stability under physiological conditions assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.